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Compound of Interest

Compound Name:
(4-(1H-Pyrazol-5-

yl)phenyl)methanamine

CAS No.: 1017785-80-6

Cat. No.: B2753009

Get Quote

Structural Architecture, Asymmetric Synthesis, and
Pharmacological Utility
Nomenclature & Structural Analysis
The Tautomeric Conundrum The designation phenyl(1H-pyrazol-5-yl)methanamine refers to a

scaffold comprising a methanamine core substituted with a phenyl ring and a pyrazole ring.[1]

While the IUPAC name appears straightforward, the physicochemical reality of this molecule is

governed by annular prototropic tautomerism.

In unsubstituted pyrazoles, the hydrogen on the nitrogen oscillates between positions 1 and 2.

This rapid equilibrium renders the 3- and 5-positions chemically equivalent in solution (Rule P-

14.4). However, when the pyrazole is attached to a chiral methanamine center, this

tautomerism creates a complex recognition surface for biological targets.

Preferred IUPAC Name (PIN): phenyl(1H-pyrazol-5-yl)methanamine
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Chiral Designation: The methine carbon connecting the amine, phenyl, and pyrazole rings is

a stereogenic center. The enantiomers are designated as (R)- or (S)-phenyl(1H-pyrazol-5-

yl)methanamine.

DOT Diagram 1: Tautomeric Equilibrium & Numbering Shift The following diagram illustrates

the critical numbering shift that occurs during proton migration, which often confuses NMR

interpretation.

Tautomer A (1H-pyrazol-5-yl)

Tautomer B (1H-pyrazol-3-yl)

N1-H Tautomer
Substituent at Pos 5

N2-H Tautomer
Substituent at Pos 3

Proton Shift (Fast Exchange)

Fig 1. Annular tautomerism renders positions 3 and 5 equivalent in solution NMR.

Click to download full resolution via product page

Synthetic Architecture: The Ellman Protocol
For drug development, racemic synthesis is rarely acceptable. The synthesis of chiral

phenyl(1H-pyrazol-5-yl)methanamine requires high diastereoselectivity. The industry-standard

approach utilizes Ellman’s Sulfinamide Auxiliary ((R)-tert-butanesulfinamide).

Why this route?

Causality: Direct reductive amination of the corresponding ketone yields a racemate. Using a

chiral sulfinamide creates a chiral imine (sulfinimine), allowing the subsequent reduction or

Grignard addition to proceed with high facial selectivity.

Self-Validation: The diastereomeric ratio (dr) can be monitored via 1H NMR or HPLC prior to

the final deprotection step, ensuring quality control during the synthesis, not just at the end.

Detailed Experimental Protocol
Target:(S)-phenyl(1H-pyrazol-5-yl)methanamine
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Step 1: Condensation (Formation of the Sulfinimine)

Reagents: Phenyl(1H-pyrazol-5-yl)methanone (1.0 eq), (R)-tert-butanesulfinamide (1.1 eq),

Ti(OEt)4 (2.0 eq).

Solvent: Dry THF (0.5 M).

Procedure:

Dissolve ketone and sulfinamide in THF under N2 atmosphere.

Add Ti(OEt)4 dropwise (Lewis acid catalyst and water scavenger).

Reflux at 70°C for 16 hours.

Validation: Monitor TLC (EtOAc/Hexane 1:1). The disappearance of the ketone spot

indicates completion.

Workup: Quench with brine, filter through Celite to remove Titanium salts.

Step 2: Diastereoselective Reduction

Reagents: L-Selectride or NaBH4 (for lower cost/selectivity trade-off).

Mechanism: The bulky tert-butyl group on the sulfinyl sulfur blocks one face of the imine,

forcing the hydride to attack from the opposite side.

Procedure:

Cool the sulfinimine solution to -78°C.

Add reducing agent slowly to prevent temperature spikes.

Stir for 2 hours, allowing slow warming to RT.

Step 3: Deprotection (Cleavage of Auxiliary)

Reagents: 4M HCl in Dioxane.
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Procedure:

Dissolve the sulfinamide intermediate in MeOH.

Add HCl/Dioxane. Stir for 1 hour.

Precipitate the amine hydrochloride salt with Et2O.[2]

DOT Diagram 2: Chiral Synthesis Workflow
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Phenyl(pyrazol-5-yl)methanone

Step 1: Ti(OEt)4 Condensation
(Formation of Chiral Imine)

(R)-tert-butanesulfinamide

N-Sulfinyl Imine Intermediate

 >90% Yield

Step 2: Reduction (-78°C)
(Facial Selectivity Established)

 Stereocontrol

Step 3: HCl Deprotection

(S)-phenyl(1H-pyrazol-5-yl)methanamine
(Chiral Salt)

 Isolation

Fig 2. Ellman auxiliary route ensuring enantiopurity of the methanamine.
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Physicochemical & Pharmacological Profile[3][4]
Data Summary Table
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Property Value / Characteristic Relevance

Molecular Formula C10H11N3 Core scaffold

Calc. LogP ~1.2 - 1.5
Good oral bioavailability

(Lipinski compliant)

H-Bond Donors 2 (Amine NH2, Pyrazole NH) Critical for active site binding

H-Bond Acceptors 2 (Pyrazole N, Amine N) Kinase hinge region interaction

pKa (Amine) ~8.5 - 9.0 Protonated at physiological pH

pKa (Pyrazole)
~2.5 (protonation), ~14

(deprotonation)

Amphoteric nature aids

solubility

Medicinal Chemistry Utility The phenyl(1H-pyrazol-5-yl)methanamine scaffold acts as a

privileged pharmacophore in kinase inhibition.

Hinge Binding: The pyrazole nitrogen pair (donor/acceptor motif) mimics the adenine ring of

ATP, allowing it to form hydrogen bonds with the hinge region of kinases (e.g., EGFR,

VEGFR, JAK).

Hydrophobic Pocket: The phenyl group attached to the methanamine carbon typically orients

into the hydrophobic "gatekeeper" pocket or the solvent-exposed region, depending on the

specific kinase conformation (DFG-in vs. DFG-out).

Analytical Characterization (Trustworthiness)
To validate the synthesis, the following diagnostic signals must be confirmed. Note that the

pyrazole NH signal is often broad or invisible due to exchange.

1H NMR (DMSO-d6):

δ 8.5-9.0 ppm: Broad singlet (NH3+ if salt).

δ 13.0 ppm: Very broad singlet (Pyrazole NH).

δ 6.2-6.5 ppm: Doublet or singlet (Pyrazole C4-H). This is the most diagnostic peak. If the

pyrazole is 5-substituted, this proton is at position 4.
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δ 5.4-5.8 ppm: Methine proton (-CH-NH2). In the chiral salt, this signal's integration and

splitting pattern confirm the mono-substitution.

Chiral HPLC:

Column: Chiralpak AD-H or OD-H.

Mobile Phase: Hexane/IPA (90:10) with 0.1% Diethylamine.

Self-Validating Check: The enantiomeric excess (ee) must be >98% for biological assays.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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